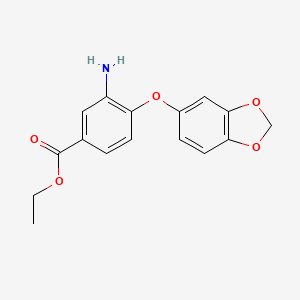

Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate

Description

Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate is a benzoate ester derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 4-position and an amino group at the 3-position of the benzene ring. This compound is structurally notable for its combination of electron-donating (amino) and electron-withdrawing (ester) groups, as well as the benzodioxole moiety, which is often associated with enhanced metabolic stability and bioavailability in pharmaceutical agents . Its synthesis typically involves multi-step reactions, including condensation and reduction steps, as exemplified in the preparation of related benzimidazole derivatives .

Properties

IUPAC Name |

ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-2-19-16(18)10-3-5-13(12(17)7-10)22-11-4-6-14-15(8-11)21-9-20-14/h3-8H,2,9,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFSIDPXKMUZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-4-hydroxybenzoic acid and 1,3-benzodioxole.

Nitration and Reduction: The nitro group on the benzoic acid derivative is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Esterification: The carboxylic acid group is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Coupling Reaction: The final step involves the coupling of the amino group with the benzodioxole moiety under basic conditions, typically using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The benzodioxole moiety can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl vs. Methyl Benzoates

- Ethyl 1-Cyclohexyl-2-(4-Nitrophenyl)-1H-Benzo[d]imidazole-5-Carboxylate (Ve) : This compound shares the ethyl ester moiety but incorporates a nitro-substituted benzimidazole core. The nitro group introduces strong electron-withdrawing effects, contrasting with the benzodioxole’s electron-rich nature .

- However, they exhibit lower dermal irritation compared to aromatic derivatives .

Substituent Effects

- Benzodioxole vs.

- Nitro vs. Methoxy Groups: The nitro group in compound Ve enhances reactivity in reduction reactions, whereas methoxy groups (e.g., in methyl 4-aminobenzoate ) are electron-donating and may stabilize resonance structures.

Benzimidazole Derivatives

Benzimidazole-based compounds, such as N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide (3a–3b) , differ in core structure but share functional group similarities:

- Synthesis : Both the target compound and benzimidazoles involve condensation steps (e.g., hydrazide formation with benzaldehydes) .

- Bioactivity : Benzimidazoles are often explored as kinase inhibitors or antimicrobial agents, whereas the benzodioxole-containing benzoate may target different pathways due to its unique substituent profile .

Heterocyclic Benzoate Derivatives

- Oxazolo[4,5-c]quinolines (4) and Imidazole Carboxylates (5): These heterocycles, prepared via polyphosphoric acid (PPA)-mediated cyclization , exhibit rigid fused-ring systems. The target compound’s benzodioxole may offer similar conformational rigidity but with distinct electronic properties.

- Pyrimidine Derivatives : Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate demonstrates how benzodioxole integration into larger heterocycles can modulate solubility and binding affinity.

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

Ethyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a benzodioxole moiety. These structural components contribute to its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways. The benzodioxole component may enhance its ability to interact with cellular targets involved in cancer progression.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their function. The interaction of the benzodioxole moiety with hydrophobic pockets in proteins can modulate various biochemical pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those causing toxicity to normal cells. This selective toxicity suggests potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.